molecular formula C14H11FN4O B2638233 6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 89607-37-4

6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2638233
CAS RN: 89607-37-4
M. Wt: 270.267
InChI Key: MIQATMAUOFDNCO-UHFFFAOYSA-N
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Description

This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C14H11FN4O and a molecular weight of 270.268 .


Synthesis Analysis

The synthesis of similar compounds has been performed effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This method has the advantages of mild conditions, avoidance of the use of catalysts, high yields, and an environmentally benign procedure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been synthesized using a catalyst-free method in aqueous media .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.268 . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point are not available in the retrieved resources.

Scientific Research Applications

Corrosion Inhibition Applications

Corrosion Inhibition Performance of Pyranopyrazole Derivatives : 6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, along with other pyranopyrazole derivatives, has been studied as a corrosion inhibitor for mild steel in HCl solutions. The compounds demonstrated high inhibition efficiency, with an increase in efficiency correlating with an increase in inhibitor concentration. These inhibitors were characterized as mixed-type, and their adsorption on mild steel surfaces followed the Langmuir adsorption isotherm. Surface analysis techniques like SEM, EDX, and AFM were used to study the morphology of the steel, while DFT studies provided theoretical insights into the inhibitors' behavior (Yadav et al., 2016).

Antimicrobial and Antitumor Applications

Synthesis and Biological Activity of Pyranopyrazolo N-glycoside and Pyrazolopyranopyrimidine C-glycoside Derivatives : Derivatives of 6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been synthesized and evaluated for their antimicrobial and antitumor activities. Some compounds exhibited significant activity against Gram-negative and Gram-positive bacteria, and also demonstrated promising antitumor effects against various human cancer cell lines (Hafez & El-Gazzar, 2015).

Chemical Synthesis and Photophysical Studies

Synthetic Applications and Pathways of 6-Amino-1,4-Dihydropyrano[2,3-c]-Pyrazole-5-Carbonitriles : This compound serves as a building block in synthetic organic chemistry for developing various biologically important heterocyclic compounds. The review highlights recent advances in preparing heterocyclic compounds using this compound through one-pot multicomponent reactions (Patel, 2017).

Photophysical Study and Dipole Moment Estimation : The absorption and fluorescence behavior of 6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been investigated in various solvents. The study provided insights into the ground and excited state dipole moments of the compound, indicating substantial π-electron density redistribution upon excitation. The findings contribute to understanding the solute-solvent interactions and have implications in molecular electronics and photonics (Kumari et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

6-amino-4-(4-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-7-11-12(8-2-4-9(15)5-3-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQATMAUOFDNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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